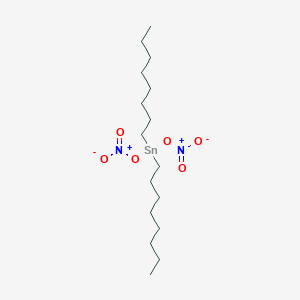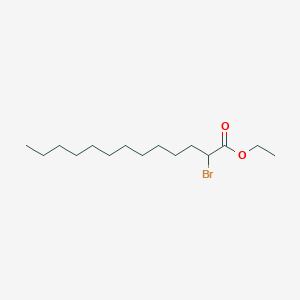
1-Chloro-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane is a fluorinated organic compound. Its unique structure, featuring multiple fluorine atoms, makes it an interesting subject for various scientific studies and industrial applications. The presence of both chlorine and fluorine atoms in the cyclopropane ring contributes to its distinct chemical properties.
Métodos De Preparación
The synthesis of 1-Chloro-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane typically involves multiple steps, starting from simpler organic compounds. One common method involves the reaction of a suitable cyclopropane precursor with chlorinating and fluorinating agents under controlled conditions. Industrial production may utilize continuous flow reactors to ensure consistent quality and yield. Specific reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve the desired product.
Análisis De Reacciones Químicas
1-Chloro-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Addition Reactions: The cyclopropane ring can participate in addition reactions, leading to ring-opening and formation of new compounds.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction pathway and conditions.
Aplicaciones Científicas De Investigación
1-Chloro-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism by which 1-Chloro-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane exerts its effects involves interactions with various molecular targets. The presence of multiple fluorine atoms can enhance binding affinity to specific enzymes or receptors. The compound may also influence cellular pathways by altering membrane fluidity or affecting ion channels.
Comparación Con Compuestos Similares
Similar compounds include:
1-Chloro-2-(difluoromethoxy)ethane: Shares the difluoromethoxy group but differs in the overall structure.
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: Another fluorinated compound with different applications.
1-Chloro-2-(difluoromethoxy)-1,1,2-trifluoroethane: Similar in having multiple fluorine atoms but varies in the arrangement and number of fluorine atoms.
The uniqueness of 1-Chloro-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane lies in its specific arrangement of chlorine and fluorine atoms on the cyclopropane ring, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
58707-62-3 |
|---|---|
Fórmula molecular |
C4HClF6O |
Peso molecular |
214.49 g/mol |
Nombre IUPAC |
1-chloro-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane |
InChI |
InChI=1S/C4HClF6O/c5-2(8)3(9,10)4(2,11)12-1(6)7/h1H |
Clave InChI |
USUFOWBQLOROAG-UHFFFAOYSA-N |
SMILES canónico |
C(OC1(C(C1(F)Cl)(F)F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)-](/img/structure/B14610223.png)

![2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]benzamide](/img/structure/B14610229.png)
![Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)-](/img/structure/B14610236.png)
![Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate](/img/structure/B14610245.png)
